4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide
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Overview
Description
4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide is an organic compound with the molecular formula C14H13Cl2N3O4S It is a derivative of benzenesulfonamide and contains both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide typically involves multiple steps. One common route starts with the nitration of 5-chloro-2-nitroaniline to introduce the nitro group. This is followed by a coupling reaction with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
Reduction: The major product of the reduction reaction is the corresponding amine derivative.
Substitution: The major products of substitution reactions depend on the nucleophile used but typically result in the replacement of the chloro groups with the nucleophile.
Scientific Research Applications
4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can disrupt the pH balance in tumor cells, leading to cell death . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: This compound is similar in structure but contains a methoxy group instead of a nitro group.
4-chloro-N-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}benzenesulfonamide: This compound has a methoxy group in place of the nitro group on the phenyl ring.
Uniqueness
4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX specifically makes it a valuable compound for anticancer research.
Properties
Molecular Formula |
C14H13Cl2N3O4S |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
4-chloro-N-[2-(5-chloro-2-nitroanilino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2N3O4S/c15-10-1-4-12(5-2-10)24(22,23)18-8-7-17-13-9-11(16)3-6-14(13)19(20)21/h1-6,9,17-18H,7-8H2 |
InChI Key |
UZGQLKASORCTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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